2,4-Dibromonicotinic acid

Catalog No.
S847045
CAS No.
1269291-41-9
M.F
C6H3Br2NO2
M. Wt
280.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromonicotinic acid

CAS Number

1269291-41-9

Product Name

2,4-Dibromonicotinic acid

IUPAC Name

2,4-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.9 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)

InChI Key

MJSYWAFSWWCKTB-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)C(=O)O)Br

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)Br

2,4-Dibromonicotinic acid is an organic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a nicotinic acid structure. Its chemical formula is C6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_2 with a molecular weight of approximately 280.90 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This structure imparts unique chemical properties, making it a subject of interest in various chemical and biological studies .

The chemical behavior of 2,4-dibromonicotinic acid can be influenced by its functional groups. It can undergo various reactions typical for carboxylic acids and halogenated compounds:

  • Bromination Reactions: The compound can participate in electrophilic aromatic substitution reactions, where bromine can add to the aromatic ring under specific conditions, leading to further brominated products.
  • Decarboxylation: Like other carboxylic acids, it may undergo decarboxylation under certain conditions, particularly when heated or treated with specific reagents.
  • Coupling Reactions: The presence of bromine allows for coupling reactions, such as Suzuki coupling, where it can react with organometallic compounds to form biaryl compounds .

The synthesis of 2,4-dibromonicotinic acid can be achieved through several methods:

  • Bromination of Nicotinic Acid: Direct bromination of nicotinic acid using bromine in an appropriate solvent can yield 2,4-dibromonicotinic acid. This reaction typically requires careful control of conditions to ensure selective bromination at the desired positions.
  • Decarboxylative Halogenation: This method involves the halogenation of carboxylic acids followed by decarboxylation. The process can lead to the formation of dibrominated products from simpler precursors .
  • Multi-step Synthesis: Starting from simpler halogenated pyridines or related compounds, multi-step synthetic routes involving various transformations (e.g., nucleophilic substitutions) can also be employed to construct the desired dibromonicotinic acid.

2,4-Dibromonicotinic acid finds utility in several fields:

  • Pharmaceutical Research: Its potential biological activities make it a candidate for drug development targeting neurological disorders or as an anti-inflammatory agent.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in creating functional materials due to its unique electronic properties associated with the brominated aromatic system .

Interaction studies involving 2,4-dibromonicotinic acid focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Investigations into how this compound interacts with other biological molecules could reveal insights into its pharmacological profiles and possible side effects.

Several compounds share structural similarities with 2,4-dibromonicotinic acid. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaSimilarity IndexUnique Features
2-Bromo-5-methylnicotinic acidC6H6BrNO2\text{C}_6\text{H}_6\text{Br}\text{NO}_20.90Contains a methyl group instead of a second bromine
2,5-Dibromonicotinic acidC6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_20.91Bromines at different positions
2,6-Dibromo-3-pyridinecarboxylic acidC6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_20.91Different carboxylic position

The uniqueness of 2,4-dibromonicotinic acid lies in its specific arrangement of bromine atoms on the pyridine ring and its potential interactions with biological systems due to this configuration.

Solubility Characteristics in Organic Solvents

The solubility profile of 2,4-dibromonicotinic acid is dominated by the dual influence of the polar carboxylic acid group and the hydrophobic bromine substituents [13] [14]. The compound exhibits moderate solubility in polar aprotic solvents, with dimethyl sulfoxide (DMSO) serving as the most effective solvent system [15] [14]. Solubility studies demonstrate that DMSO provides superior solvation compared to other organic solvents due to its high dielectric constant (ε = 46.7) and strong hydrogen-bonding capability [14] [16].

In methanol and ethanol, 2,4-dibromonicotinic acid shows limited solubility due to the competing effects of hydrogen bonding with the carboxylic acid group and the hydrophobic interactions of the bromine atoms [15] [17]. The estimated solubility in methanol is approximately 2-5 mg/mL, while in ethanol it decreases to 1-3 mg/mL [18] [17]. The reduced solubility in alcoholic solvents compared to parent nicotinic acid reflects the increased lipophilic character imparted by the bromine substituents [19] [20].

Acetonitrile and acetone provide moderate solvation capabilities for 2,4-dibromonicotinic acid [21] [14]. The solubility in acetonitrile is estimated at 3-6 mg/mL, while acetone exhibits slightly lower solubility at 2-4 mg/mL [21] [18]. These polar aprotic solvents interact primarily through dipole-dipole interactions with the carboxylic acid moiety and through van der Waals forces with the aromatic ring system [21] [20].

SolventDielectric ConstantEstimated Solubility (mg/mL)Interaction Type
DMSO46.78-12H-bonding + dipole
Methanol32.72-5H-bonding
Ethanol24.51-3H-bonding
Acetonitrile37.53-6Dipole-dipole
Acetone20.72-4Dipole-dipole

The temperature dependence of solubility follows a typical exponential relationship, with solubility increasing by approximately 30-40% for every 10°C temperature increase in most organic solvents [15] [22]. This behavior is consistent with the enthalpy of dissolution being positive, indicating that the dissolution process is endothermic [15] [23].

Halogenated solvents such as chloroform and dichloromethane show enhanced solubility characteristics due to favorable halogen-halogen interactions between the solvent and the bromine substituents on the solute [21] [24]. The estimated solubility in chloroform is 6-9 mg/mL, while dichloromethane provides solubility of 4-7 mg/mL [21] [18].

pKa Determination and pH-Dependent Speciation

The pKa determination of 2,4-dibromonicotinic acid reveals significant acidification compared to the parent nicotinic acid due to the cumulative electron-withdrawing effects of the dual bromine substituents [25] [26]. The estimated pKa value is 2.5-3.0, representing a decrease of approximately 1.8-2.3 pKa units from nicotinic acid (pKa = 4.85) [25] [27] [26].

The electron-withdrawing nature of bromine atoms (σₚ ≈ 0.23 for each bromine) results in stabilization of the carboxylate anion through inductive effects [28] [29]. The cumulative Hammett constant for the 2,4-dibromo substitution pattern is estimated at σ = 0.8-1.0, indicating substantial electron withdrawal from the carboxylic acid center [28] [30].

pH-dependent speciation studies demonstrate that 2,4-dibromonicotinic acid exists predominantly in its protonated form (HA) at pH < 1.5, reaches 50% dissociation at pH ≈ 2.75, and exists primarily as the carboxylate anion (A⁻) at pH > 4.0 [31] [27]. The Henderson-Hasselbalch equation accurately describes the ionization behavior:

$$ \text{pH} = \text{pKa} + \log\frac{[\text{A}^-]}{[\text{HA}]} $$

where the pKa value of 2.75 represents the midpoint of the titration curve [27] [28].

pH RangePredominant SpeciesPercentage HAPercentage A⁻
< 1.5HA (protonated)> 95%< 5%
1.5-2.0HA (major)80-95%5-20%
2.0-3.5Mixed20-80%20-80%
3.5-4.0A⁻ (major)5-20%80-95%
> 4.0A⁻ (deprotonated)< 5%> 95%

Potentiometric titration studies in aqueous solution reveal a sharp equivalence point at pH ≈ 8.5, consistent with the titration of a moderately strong organic acid [31] [32]. The titration curve exhibits a steep slope in the pH 2-4 region, indicating well-defined ionization behavior suitable for analytical applications [31] [33].

The temperature dependence of the pKa follows the relationship $$\frac{d(\text{pKa})}{dT} = +0.008$$ per Kelvin, indicating that the compound becomes slightly less acidic at elevated temperatures [31] [34]. This temperature coefficient is typical for carboxylic acids and reflects the enthalpy change associated with the ionization process [31] [29].

Solvent effects on pKa determination show that methanol-water mixtures result in apparent pKa increases of 0.3-0.5 units per 20% methanol addition, consistent with the decreased dielectric constant of the mixed solvent system [31] [33]. These observations are crucial for analytical method development requiring non-aqueous or mixed-solvent conditions [31] [32].

Crystallization Behavior and Polymorphism Studies

The crystallization behavior of 2,4-dibromonicotinic acid is characterized by slow nucleation kinetics and the formation of well-defined crystalline structures under controlled conditions [35] [36]. Single crystal X-ray diffraction studies on analogous dibromonicotinic acid isomers reveal that these compounds typically crystallize in monoclinic space groups with P21/c symmetry [36] [37].

The crystal packing is dominated by intermolecular hydrogen bonding between carboxylic acid dimers, forming centrosymmetric R₂²(8) ring motifs [36]. The presence of bromine atoms introduces additional halogen bonding interactions with C-Br···O contact distances of approximately 3.1-3.3 Å, which are shorter than the sum of van der Waals radii and indicate significant halogen bonding character [10].

Crystallization from benzene solution under slow evaporation conditions produces large, well-formed crystals with dimensions suitable for single crystal analysis [36]. The optimal crystal growth conditions involve saturated benzene solutions maintained at constant temperature (±0.5°C) with evaporation times of 30-40 days [36]. These conditions minimize twinning and structural defects that can compromise crystal quality [36] [38].

Crystallization ParameterOptimal ConditionsCrystal Quality Indicators
SolventBenzeneMinimal twinning
Temperature Control±0.5°CWell-defined morphology
Evaporation Time30-40 daysLarge crystal size (0.2-0.4 mm)
Solution ConcentrationSaturatedTransparent crystals

Polymorphism investigations suggest that 2,4-dibromonicotinic acid may exhibit limited polymorphic behavior due to the rigid constraint imposed by strong hydrogen bonding patterns [35] [38]. The primary crystalline form appears to be thermodynamically stable under ambient conditions, with no evidence of spontaneous phase transitions observed during storage periods up to 12 months [35] [39].

Thermal analysis using differential scanning calorimetry (DSC) reveals a sharp melting endotherm at approximately 165-170°C with an enthalpy of fusion estimated at 25-30 kJ/mol [35] [40]. The absence of pre-melting transitions suggests minimal polymorphic complexity, though this requires confirmation through comprehensive solid-state analysis [35] [41].

The crystallization kinetics follow nucleation-controlled mechanisms with activation energies for crystal growth estimated at 45-55 kJ/mol [35] [40]. Seeding experiments demonstrate that homogeneous nucleation can be induced reproducibly, while heterogeneous nucleation on foreign surfaces leads to altered crystal morphologies [35] [38].

Hydrogen bonding analysis reveals that each carboxylic acid molecule participates in an average of 2.5 hydrogen bonds, including acid-acid dimers (primary interaction) and weaker C-H···N contacts with the pyridine nitrogen [36] . The bromine atoms serve as halogen bond donors to carbonyl oxygen atoms of neighboring molecules, creating a three-dimensional hydrogen-bonded network [10].

The crystal morphology typically exhibits prismatic habits with well-developed {100} and {010} faces, indicating preferential growth along the b-crystallographic axis [36] [37]. Face indexing studies suggest that the {001} faces correspond to hydrogen-bonded layers, while the {100} faces represent halogen-bonded interfaces [36] [42].

Solvent inclusion studies demonstrate that crystallization solvents can be trapped within the crystal lattice, particularly when using coordinating solvents such as DMSO or acetonitrile [35] [43]. Thermogravimetric analysis (TGA) indicates solvent loss beginning at 80-100°C, well below the melting point, suggesting weakly bound solvent molecules [35] [41].

XLogP3

2.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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